4-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Overview
Description
The compound “4-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline” is a quinoline derivative . Quinoline derivatives are known for their high pharmacological activity, which depends on their chemical structure . They are widely used in the synthesis of new drugs and are a promising direction among chemists, pharmacists, and drug developers .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest among chemists. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of the compound is C21H21NO4 . It has an average mass of 351.396 Da and a monoisotopic mass of 351.147064 Da . The compound has 3 defined stereocentres .Chemical Reactions Analysis
The antioxidant action of quinoline derivatives has been studied in a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air . The nature of the active centers of the molecules in the series of compounds studied as antioxidants responsible for the elementary act of chain termination in oxidizing 1,4-dioxane has been established .Mechanism of Action
Quinoline and its derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase . They act as inhibitors of radical chain oxidation of organic compounds . The use of synthetic and semi-synthetic biologically active substances containing antioxidant components to counteract the destructive effects of oxidative stress in the body is highly attractive .
Future Directions
The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers . The results obtained from studying the antioxidant action of a wide class of quinoline derivatives enable the quantitative estimation of the contribution of each of the active centers of such molecules to the rate of the elementary stage of chain termination in the reaction of oxidation of organic compounds . This opens up new perspectives in the creation of biologically active substances with desired properties .
Properties
IUPAC Name |
12-(2,5-dimethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-26-16-11-13-22(27-2)20(14-16)24-19-9-5-8-18(19)23-17-7-4-3-6-15(17)10-12-21(23)25-24/h3-4,6-7,10-14H,5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFZSWLBVKHEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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